Cas no 16849-87-9 (Ethyl 2-cyano-3-(dimethylamino)acrylate)

Ethyl 2-cyano-3-(dimethylamino)acrylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-3-(dimethylamino)acrylate
- 2-Cyan-3-dimethylaminoacrylsaeure-ethylester
- 2-ethoxycarbonyl-3-dimethylamino-propenenitrile
- 3-Dimethylamino-2-cyanacrylsaeure-ethylester
- Dimethylaminomethylen-cyan-essigsaeure-aethylester
- ETHYL 2-CYANO-3-DIMETHYLAMINOPROPENOATE
- ethyl 2-cyano-3-N,N-dimethyl amino acrylate
- Ethyl dimethylaminomethylenecyanoacetate
- 2-Cyano-3-(dimethylamino)-acrylic acid ethyl ester
- A915046
- AS-31824
- CS-0199799
- 57338-21-3
- ETHYL 2-CYANO-3-DIMETHYLAMINOACRYLATE
- Ethyl (E)-2-cyano-3-(dimethylamino)acrylate
- ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
- SCHEMBL8952104
- 16849-87-9
- ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
- (E)-Ethyl 2-cyano-3-(dimethylamino)acrylate
- (E)-2-Cyano-3-dimethylamino-acrylic acid ethyl ester
- AKOS024319144
- ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate
-
- インチ: InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3
- InChIKey: RZEPXNTYHXGQOO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(=CN(C)C)C#N
計算された属性
- せいみつぶんしりょう: 168.09000
- どういたいしつりょう: 168.09
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.063
- ゆうかいてん: 76-78°C
- ふってん: 340°Cat760mmHg
- フラッシュポイント: 159.4°C
- 屈折率: 1.473
- PSA: 53.33000
- LogP: 0.51858
Ethyl 2-cyano-3-(dimethylamino)acrylate セキュリティ情報
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R20/21/22; R36/37/38
Ethyl 2-cyano-3-(dimethylamino)acrylate 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ethyl 2-cyano-3-(dimethylamino)acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E922431-100mg |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 98% | 100mg |
¥283.50 | 2022-10-10 | |
TRC | E939825-1g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 1g |
$ 115.00 | 2022-06-05 | ||
Fluorochem | 067159-5g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 97% | 5g |
£167.00 | 2022-03-01 | |
Fluorochem | 067159-1g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 97% | 1g |
£58.00 | 2022-03-01 | |
TRC | E939825-500mg |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 500mg |
$ 70.00 | 2022-06-05 | ||
Fluorochem | 067159-10g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 97% | 10g |
£280.00 | 2022-03-01 | |
A2B Chem LLC | AA90643-500mg |
Ethyl (2z)-2-cyano-3-(dimethylamino)acrylate |
16849-87-9 | 96% | 500mg |
$90.00 | 2024-04-20 | |
TRC | E939825-100mg |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 100mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AA90643-1g |
Ethyl (2z)-2-cyano-3-(dimethylamino)acrylate |
16849-87-9 | 96% | 1g |
$120.00 | 2024-04-20 |
Ethyl 2-cyano-3-(dimethylamino)acrylate 関連文献
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
4. Book reviews
-
6. Book reviews
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
9. Book reviews
Ethyl 2-cyano-3-(dimethylamino)acrylateに関する追加情報
Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 16849-87-9): A Versatile Building Block in Modern Chemical Synthesis
Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 16849-87-9) is a highly reactive and versatile chemical compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This acrylate derivative, characterized by its cyano and dimethylamino functional groups, serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for chemists seeking to develop novel compounds with tailored properties.
The compound's reactivity stems from the presence of both electron-withdrawing and electron-donating groups, which facilitate a wide range of chemical transformations. The cyano group (-CN) introduces a strong nucleophilic center, while the dimethylamino group (-N(CH₃)₂) provides a basic environment conducive to condensation reactions. This dual functionality makes Ethyl 2-cyano-3-(dimethylamino)acrylate particularly useful in constructing complex molecular architectures through Michael additions, nucleophilic substitutions, and cycloadditions.
In recent years, the application of Ethyl 2-cyano-3-(dimethylamino)acrylate has expanded into the realm of drug discovery and development. Its ability to undergo facile polymerization and functionalization has been leveraged in the creation of drug delivery systems, where it forms hydrogels capable of encapsulating and releasing therapeutic agents in a controlled manner. Furthermore, its incorporation into peptidomimetics and other bioactive molecules has shown promise in modulating biological pathways and treating various diseases.
One of the most compelling aspects of Ethyl 2-cyano-3-(dimethylamino)acrylate is its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents. Researchers have demonstrated its utility in constructing fused ring systems such as pyrroles, pyridines, and indoles through intramolecular cyclization reactions. These heterocycles are not only central to many natural products but also serve as key scaffolds in medicinal chemistry.
The compound's versatility extends to its use in materials science, where it contributes to the development of advanced polymers with enhanced mechanical and thermal properties. By incorporating Ethyl 2-cyano-3-(dimethylamino)acrylate into polymer backbones, scientists have created materials that exhibit improved durability and flexibility, making them suitable for applications ranging from coatings to high-performance composites.
Recent advancements in green chemistry have also highlighted the importance of Ethyl 2-cyano-3-(dimethylamino)acrylate as a sustainable building block. Researchers have explored solvent-free reactions and catalytic systems that minimize waste and energy consumption while maintaining high yields. These efforts align with the growing demand for environmentally friendly synthetic methodologies in industrial applications.
The pharmaceutical industry has been particularly keen on exploring the potential of Ethyl 2-cyano-3-(dimethylamino)acrylate due to its role in synthesizing novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis and autoimmune diseases. Additionally, its incorporation into small molecule inhibitors has demonstrated efficacy against targets relevant to cancer therapy.
The chemical literature is replete with examples of innovative synthetic strategies employing Ethyl 2-cyano-3-(dimethylamino)acrylate. One notable example involves its use in transition-metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex organic molecules. These reactions allow for the precise assembly of carbon-carbon bonds, enabling the creation of intricate molecular frameworks with high precision.
In conclusion, Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 16849-87-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique reactivity and structural features make it an indispensable tool for chemists engaged in drug discovery, materials science, and organic synthesis. As research continues to uncover new methodologies and applications for this versatile intermediate, its importance is likely to grow even further.
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